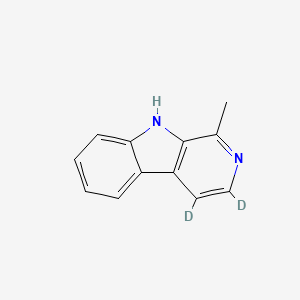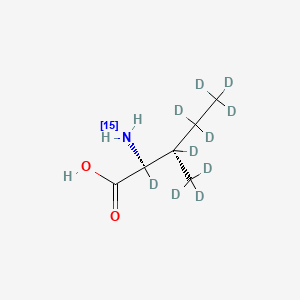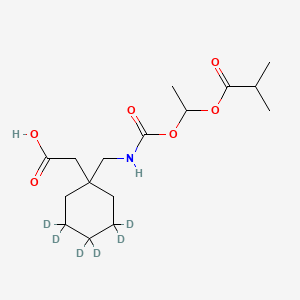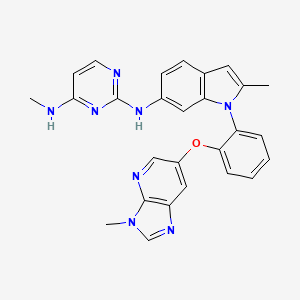
Resorcinol monoacetate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Resorcinol monoacetate-d4 is a deuterated form of resorcinol monoacetate, a phenolic compound with the molecular formula C8H8O3. The deuterated version, this compound, is used in various scientific research applications due to its unique properties and stability. It is a derivative of resorcinol, which is known for its applications in the pharmaceutical, cosmetic, and chemical industries.
准备方法
Synthetic Routes and Reaction Conditions: Resorcinol monoacetate-d4 can be synthesized through the acetylation of resorcinol-d4. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of one of the hydroxyl groups on the resorcinol molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity resorcinol-d4 and acetic anhydride, with careful control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.
化学反应分析
Types of Reactions:
Oxidation: Resorcinol monoacetate-d4 can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form resorcinol-d4 or other reduced products.
Substitution: this compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Resorcinol-d4 and other reduced products.
Substitution: Compounds with different functional groups replacing the acetyl group.
科学研究应用
Resorcinol monoacetate-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of polymers, adhesives, and other industrial products.
作用机制
The mechanism of action of resorcinol monoacetate-d4 involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It can also inhibit certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
Resorcinol monoacetate: The non-deuterated form, used in similar applications.
Hydroquinone: Another phenolic compound with similar chemical properties but different applications.
Catechol: A structural isomer of resorcinol with distinct chemical behavior.
Uniqueness: Resorcinol monoacetate-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for specific applications in research involving isotopic labeling. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and metabolic pathways.
属性
分子式 |
C8H8O3 |
|---|---|
分子量 |
156.17 g/mol |
IUPAC 名称 |
(2,3,4,6-tetradeuterio-5-hydroxyphenyl) acetate |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3/i2D,3D,4D,5D |
InChI 键 |
ZZPKZRHERLGEKA-QFFDRWTDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC(=O)C)[2H])O)[2H] |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)





![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)


![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

